(Rac)-GSK-3484862

DNA methylation epigenetic reprogramming murine embryonic stem cells

(Rac)-GSK-3484862 is a racemic, non-nucleoside, non-covalent DNMT1 inhibitor (IC50 = 0.23 μM) that induces proteasome-dependent DNMT1 degradation without DNA intercalation or covalent trapping. Unlike azanucleosides, it achieves profound global demethylation (70%→<18% CpG) while preserving cell viability at ≤10 μM for 14 days, enabling long-term epigenetic studies. Reversible binding supports clean pulse-chase remethylation. >200-fold selectivity over DNMT3A/3B. Supplied as racemic mixture for dose-response and stereochemistry control.

Molecular Formula C19H19N5OS
Molecular Weight 365.5 g/mol
Cat. No. B15569010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-GSK-3484862
Molecular FormulaC19H19N5OS
Molecular Weight365.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)
InChIKeyKIEQQZZDWUNUQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-GSK-3484862: A Non-Covalent DNMT1-Selective Degrader for Epigenetic Research Procurement


(Rac)-GSK-3484862 is a dicyanopyridine-containing, non-nucleoside, non-covalent inhibitor of DNA methyltransferase 1 (DNMT1) developed by GlaxoSmithKline, with an enzymatic IC50 of 0.23 μM [1]. Unlike covalent nucleoside analogs, this compound induces proteasome-dependent degradation of DNMT1 protein in both cancer cell lines and murine embryonic stem cells (mESCs) [2]. It is supplied as a racemic mixture (CAS 2170136-65-7) and functions as a research tool for dissecting DNMT1-specific epigenetic mechanisms without the confounding cytotoxicity associated with traditional demethylating agents [1] [2].

(Rac)-GSK-3484862: Why Class-Substitution with 5-Azanucleosides Compromises Experimental Validity


Generic substitution with covalent DNMT1 inhibitors such as 5-azacytidine or decitabine introduces severe experimental confounders. These nucleoside analogs incorporate into DNA and RNA, causing extensive DNA damage and non-specific cytotoxicity that limits their demethylation capacity and complicates interpretation of epigenetic versus cytotoxic effects [1]. (Rac)-GSK-3484862, as a non-nucleoside, non-covalent inhibitor with reversible binding kinetics and no evidence of DNA intercalation, achieves more profound demethylation while preserving cell viability [1] [2]. Furthermore, substitution with the more potent enantiomerically pure analog GSK-3685032 (IC50 = 36 nM) is not equivalent, as the racemic (Rac)-GSK-3484862 serves distinct research purposes including control experiments requiring reduced potency or evaluating stereochemistry-dependent effects [2].

(Rac)-GSK-3484862: Quantified Differential Evidence vs. 5-Azanucleosides and In-Class Analogs


Superior Demethylation Depth: Global CpG Methylation Falls from 70% to <18% in mESCs, Exceeding Azanucleoside Capacity

(Rac)-GSK-3484862 induces substantially deeper global demethylation than achievable with covalent DNMT1 inhibitors 5-azacytidine or decitabine at tolerated concentrations. In wild-type mESCs, whole-genome bisulfite sequencing revealed that treatment with GSK-3484862 reduced global CpG methylation levels from approximately 70% to less than 18% after 6 days [1]. The resulting methylation pattern closely resembled that of Dnmt1-deficient mESCs [1]. By contrast, 5-azacytidine and decitabine induce severe cytotoxicity at concentrations required for meaningful demethylation, limiting their effective demethylation depth [1].

DNA methylation epigenetic reprogramming murine embryonic stem cells

Reduced Off-Target Cytotoxicity: Tolerated at 10 μM for 14 Days vs. Extensive Cell Death with Azacytidine/Decitabine

(Rac)-GSK-3484862 exhibits a substantially wider non-toxic concentration window compared to 5-azacytidine and decitabine. In mESC cultures, concentrations of GSK-3484862 at 10 μM or below were readily tolerated for 14 days of continuous culture [1]. In direct comparative experiments, 5-azacytidine and decitabine induced extensive cell death at concentrations required to achieve even modest gene upregulation, whereas GSK-3484862 treatment at 2-10 μM upregulated known methylation targets within 2 days without triggering significant cytotoxicity [1].

cytotoxicity cell viability epigenetic tool compounds

High DNMT1 Selectivity: No Inhibition of DNMT3A/3L or DNMT3B/3L at 50 μM (>217× IC50)

(Rac)-GSK-3484862 demonstrates stringent selectivity for DNMT1 over related DNA methyltransferase family members. At a concentration of 50 μM—over 200-fold higher than its DNMT1 IC50 of 0.23 μM—GSK-3484862 showed no detectable inhibition of DNMT3A/3L, DNMT3B/3L, or the assay coupling enzyme Gla1 . This contrasts sharply with the broad, mechanism-based incorporation of nucleoside analogs into both DNA and RNA, which affects multiple DNMTs and other cellular processes [1].

target selectivity DNMT family off-target profiling

Unique Dual Mechanism: Proteasome-Dependent DNMT1 Degradation Beyond Catalytic Inhibition

(Rac)-GSK-3484862 exerts a dual mechanism that distinguishes it from both covalent and purely catalytic non-covalent DNMT1 inhibitors. Beyond reversible enzymatic inhibition, GSK-3484862 induces proteasome-dependent degradation of DNMT1 protein in both cancer cell lines and mESCs, with depletion occurring within hours of treatment and occurring without discernible loss of DNMT1 mRNA [1]. In mESCs, this degradation requires the DNMT1 accessory factor Uhrf1 and its E3 ubiquitin ligase activity [1]. Critically, both DNMT1 depletion and DNA hypomethylation are reversible upon compound removal [1]. This degradation mechanism is not shared by 5-azanucleosides, which trap DNMT1 via covalent adduct formation on DNA.

protein degradation targeted degradation epigenetic mechanisms

Potency Differentiation: DNMT1 IC50 = 0.23 μM vs. GSK-3685032 IC50 = 0.036 μM (6.4× Difference)

(Rac)-GSK-3484862 exhibits approximately 6.4-fold lower enzymatic potency against DNMT1 compared to its enantiomerically pure, more potent analog GSK-3685032 [1] [2]. GSK-3484862 inhibits DNMT1 with an IC50 of 0.23 μM, whereas GSK-3685032, a first-in-class, non-time-dependent reversible DNMT1 inhibitor, has an IC50 of 0.036 μM [1] [2]. Both compounds are non-covalent and reversible, but the racemic mixture (Rac)-GSK-3484862 provides a distinct potency tier suitable for dose-response calibration, control experiments requiring partial inhibition, or studies investigating stereochemistry-dependent effects.

structure-activity relationship stereochemistry dose-response

(Rac)-GSK-3484862: Validated Research Applications Based on Quantitative Evidence


Epigenetic Reprogramming of Murine Embryonic Stem Cells (mESCs) Requiring Profound Demethylation with Preserved Viability

Researchers studying the role of DNA methylation in pluripotency, differentiation, or transposon silencing in mESCs should prioritize (Rac)-GSK-3484862 over 5-azacytidine or decitabine. Evidence demonstrates that 2 μM treatment for 6 days reduces global CpG methylation from ~70% to <18% while maintaining cell viability at ≤10 μM for 14 days [1]. This enables long-term epigenetic studies and clonal expansion without the extensive cell death observed with azanucleosides [1].

Mechanistic Studies Requiring DNMT1-Specific Loss-of-Function Without DNMT3A/B Confounding

For experiments where clean attribution of phenotypes to DNMT1 is essential, (Rac)-GSK-3484862 offers definitive selectivity: it shows no inhibition of DNMT3A/3L or DNMT3B/3L at concentrations exceeding 200-fold its DNMT1 IC50 [1]. This contrasts with 5-azanucleosides, which broadly affect multiple DNMTs and incorporate into nucleic acids. The compound is therefore ideal for dissecting maintenance methylation pathways independently of de novo methylation activities [1].

Pulse-Chase Epigenetic Studies Leveraging Reversible DNMT1 Degradation

Investigators designing washout experiments to study the kinetics of DNA remethylation or gene re-silencing should select (Rac)-GSK-3484862. Its effects—both DNMT1 protein degradation and global hypomethylation—are reversible upon compound removal, unlike the irreversible covalent trapping caused by azanucleosides [1]. This enables clean pulse-chase designs where DNMT1 activity can be acutely ablated and then restored to observe dynamic epigenetic recovery processes [1].

Dose-Response Calibration and Stereochemistry Control Experiments for DNMT1 Inhibitor Studies

Laboratories investigating the GSK DNMT1 inhibitor series should procure (Rac)-GSK-3484862 as an intermediate-potency tool distinct from GSK-3685032. With a DNMT1 IC50 of 0.23 μM versus 0.036 μM for GSK-3685032 [1], the racemic mixture enables dose-response calibration across a ~6.4× potency range. It also serves as a stereochemistry comparator when paired with enantiomerically pure analogs, validating that observed effects are specific to DNMT1 inhibition rather than off-target activities shared across the chemical series [1] [2].

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